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Compound of Interest

Compound Name: CPL304110

Cat. No.: B8180474 Get Quote

This technical support guide provides researchers, scientists, and drug development

professionals with a summary of the available preclinical toxicity and safety profile of

CPL304110, a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors

(FGFR) 1, 2, and 3.[1][2] Please note that CPL304110 is an investigational compound, and

comprehensive preclinical toxicology data is not fully available in the public domain. The

information presented here is compiled from published research and clinical trial registries.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CPL304110?

A1: CPL304110 is an orally bioavailable inhibitor of FGFR types 1, 2, and 3.[1] By binding to

and inhibiting these receptor tyrosine kinases, it blocks the FGFR-mediated signal transduction

pathways.[1] This action inhibits the proliferation of tumor cells that overexpress FGFR.[1]

Dysregulation of FGFR signaling is implicated in various cancers, making it a key therapeutic

target.[2][3][4]

Q2: What is the general preclinical safety profile of CPL304110?

A2: Preclinical studies have indicated that CPL304110 has a "good safety profile" and

"favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters".

[2][3][5] These encouraging results supported the initiation of a Phase I clinical trial

(NCT04149691).[2][3][4] In vivo studies in mouse models with SNU-16 human gastric cancer

xenografts showed that oral administration of CPL304110 at a dose of 20 mg/kg twice daily for

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b8180474?utm_src=pdf-interest
https://www.benchchem.com/product/b8180474?utm_src=pdf-body
https://celonpharma.com/wp-content/uploads/2023/04/ESMO-TAT-223-Preliminary-results-from-a-phase-Ia-trial-of-selective-FGFR1-3-inhibitor-CPL304110-in-patients-with-FGFR-deregulated-advanced-solid-malignancies.pdf
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1293728/full
https://www.benchchem.com/product/b8180474?utm_src=pdf-body
https://www.benchchem.com/product/b8180474?utm_src=pdf-body
https://www.benchchem.com/product/b8180474?utm_src=pdf-body
https://celonpharma.com/wp-content/uploads/2023/04/ESMO-TAT-223-Preliminary-results-from-a-phase-Ia-trial-of-selective-FGFR1-3-inhibitor-CPL304110-in-patients-with-FGFR-deregulated-advanced-solid-malignancies.pdf
https://celonpharma.com/wp-content/uploads/2023/04/ESMO-TAT-223-Preliminary-results-from-a-phase-Ia-trial-of-selective-FGFR1-3-inhibitor-CPL304110-in-patients-with-FGFR-deregulated-advanced-solid-malignancies.pdf
https://celonpharma.com/wp-content/uploads/2023/04/ESMO-TAT-223-Preliminary-results-from-a-phase-Ia-trial-of-selective-FGFR1-3-inhibitor-CPL304110-in-patients-with-FGFR-deregulated-advanced-solid-malignancies.pdf
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1293728/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10811212/
https://www.researchgate.net/publication/377336433_Preclinical_characterization_of_CPL304110_as_a_potent_and_selective_inhibitor_of_fibroblast_growth_factor_receptors_1_2_and_3_for_gastric_bladder_and_squamous_cell_lung_cancer
https://www.benchchem.com/product/b8180474?utm_src=pdf-body
https://www.benchchem.com/product/b8180474?utm_src=pdf-body
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1293728/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10811212/
https://pubmed.ncbi.nlm.nih.gov/38282676/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1293728/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10811212/
https://www.researchgate.net/publication/377336433_Preclinical_characterization_of_CPL304110_as_a_potent_and_selective_inhibitor_of_fibroblast_growth_factor_receptors_1_2_and_3_for_gastric_bladder_and_squamous_cell_lung_cancer
https://www.benchchem.com/product/b8180474?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


21 days resulted in significant tumor growth inhibition (64%) without causing significant body

weight loss or other signs of toxicity.[6]

Q3: Are there any specific in vitro toxicity data available?

A3: Yes, in vitro safety and cytotoxicity assessments have been conducted. CPL304110 was

evaluated for its effect on hERG potassium channels to assess potential cardiovascular risk.

The affinity (IC50) for the hERG channel was determined to be 10.0 ± 8.9 μM, which was

considered a low risk for cardiac issues at therapeutic concentrations.[3] Additionally,

cytotoxicity was evaluated across various cell lines. While it showed potent antiproliferative

activity against FGFR-dependent cancer cell lines, the IC50 for the normal, non-neoplastic

human umbilical vein endothelial cells (HUVECs) was significantly higher, at over 21 µM,

suggesting a margin of safety.[4] At high concentrations (10 μM), CPL304110 showed some

detectable cytotoxicity and antiproliferative effects on certain primary human cells, including B

cells, coronary artery smooth muscle cells, endothelial cells, and fibroblasts.[4]

Q4: What are the known off-target effects of CPL304110?

A4: An in vitro safety screening panel (SAFETYscan47) at a concentration of 10 µM identified

some potential off-target activities. These included inhibition of nAChR(α4/β2) and HTR3A ion

channels, and LCK, VEGFR2, and INSR kinases. It also showed inhibitory effects on the non-

kinase enzyme COX1.[5] It is important to note that these effects were observed at a high

concentration, and their physiological relevance at therapeutic doses needs further

investigation.

Troubleshooting Experimental Issues
Issue 1: Unexpected cytotoxicity observed in non-FGFR-dependent cell lines.

Possible Cause: High concentrations of CPL304110 may lead to off-target effects or non-

specific cytotoxicity. The compound is prepared in DMSO for in vitro use, and high

concentrations of the vehicle could also contribute to toxicity.

Troubleshooting Steps:

Verify IC50: Confirm the IC50 of CPL304110 in your specific cell line. The reported IC50

for non-FGFR aberrant lines is generally in the higher micromolar range.
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Concentration Titration: Perform a dose-response curve to determine the optimal

concentration that inhibits FGFR signaling without causing excessive cytotoxicity.

Vehicle Control: Ensure you have an appropriate vehicle (DMSO) control group to

distinguish compound-specific effects from vehicle-induced toxicity.

Review Off-Target Profile: Consider if your cell line expresses any of the identified off-

targets (e.g., VEGFR2, INSR) that might be affected at the concentrations used.

Issue 2: Inconsistent results in in vivo efficacy studies.

Possible Cause: Issues with compound formulation, administration, or animal model

selection can lead to variability.

Troubleshooting Steps:

Formulation: For in vivo studies, CPL304110 has been formulated in a solution of 2%

NMP, 33% PEG300, and 65% H2O (v/v).[3] Ensure the compound is fully dissolved and

the formulation is prepared fresh.

Route of Administration: CPL304110 is designed for oral administration.[1] Confirm the

dosing regimen and volume are appropriate for the animal model.

Animal Model: Use a well-characterized xenograft or patient-derived tumor xenograft

(PDTX) model with confirmed FGFR aberrations (amplification, mutations, or fusions) to

ensure target dependency.[3][4]

Pharmacokinetics: If possible, perform pharmacokinetic analysis to confirm adequate drug

exposure in the animals. In mice, a single oral dose of 40 mg/kg resulted in a Cmax of

3369 ng/mL with a half-life of 2 hours.[6][7]

Data Summary
Table 1: In Vitro Inhibitory Activity of CPL304110
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Target IC50 (nM) Assay Type

FGFR1 4.08 ADP-Glo Kinase Assay

FGFR2 1.44 ADP-Glo Kinase Assay

FGFR3 10.55 ADP-Glo Kinase Assay

Data sourced from Popiel, et al. (2024).[3]

Table 2: In Vitro Antiproliferative Activity of CPL304110 in Selected Cell Lines

Cell Line Cancer Type FGFR Aberration IC50 (µM)

SNU-16 Gastric Cancer FGFR2 Amplification 0.086

RT-112 Bladder Cancer FGFR3 Fusion 0.127

AN3-CA Endometrial Cancer FGFR2 Mutation 0.393

NCI-H1581 Lung Cancer FGFR1 Amplification 0.084

HUVEC Normal None > 21

Data sourced from Popiel, et al. (2024).[4]

Table 3: In Vitro Safety Pharmacology Data
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Target Effect Concentration

hERG Channel IC50 = 10.0 ± 8.9 μM 10 µM

nAChR(α4/β2) 81.6% Inhibition 10 µM

HTR3A 82.0% Inhibition 10 µM

LCK 101.7% Inhibition 10 µM

VEGFR2 99.8% Inhibition 10 µM

INSR 98.0% Inhibition 10 µM

COX1 ≥80% Inhibition 10 µM

Data sourced from Popiel, et al. (2024) and ResearchGate.[4][5]

Experimental Methodologies
In Vitro Kinase Inhibition Assay (ADP-Glo™) The inhibitory activity of CPL304110 against

FGFR1, FGFR2, and FGFR3 was assessed using the ADP-Glo™ Kinase Assay. Serial

dilutions of CPL304110 were prepared in a buffer solution. The respective kinases were diluted

to final concentrations of 0.5 ng/µL (FGFR1), 0.4 ng/µL (FGFR2), and 1 ng/µL (FGFR3). The

assay measures the amount of ADP produced during the kinase reaction, which is then

converted into a luminescent signal. The IC50 values were calculated from the dose-response

curves.[3]

Cell Proliferation Assay Human tumor cell lines, with and without FGFR aberrations, and the

HUVEC normal cell line were used. Cells were cultured according to the manufacturer's

instructions. The antiproliferative activity of CPL304110 was determined after a specified

incubation period. The IC50 values, representing the concentration at which 50% of cell

proliferation is inhibited, were calculated.[4]

In Vivo Xenograft Efficacy Study Animal experiments were conducted in accordance with

approved protocols by the Local Ethics Committee for Treatment of Laboratory Animals. Severe

combined immunodeficient (SCID) mice were subcutaneously implanted with SNU-16 human

gastric cancer cells. Once tumors reached a specified volume, mice were treated with

CPL304110 (e.g., 20 mg/kg, orally, twice daily) or vehicle for a period of 21 days. Tumor
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volume and body weight were monitored regularly to assess efficacy and toxicity.[6] The

protocol for patient-derived tumor xenograft (PDTX) models involved similar procedures, with

animal care and use reviewed and approved by an Institutional Animal Care and Use

Committee (IACUC).[3][4]
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Caption: Mechanism of CPL304110 action on the FGFR signaling pathway.
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Caption: Preclinical evaluation workflow for CPL304110.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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